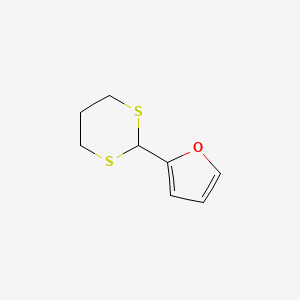
2-(1,3-Dithian-2-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithian-2-yl)furan is an organic compound that features a furan ring substituted with a 1,3-dithiane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-yl)furan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings . Additionally, the formation of 1,3-dithianes typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithian-2-yl)furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, NaBH₄.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-(1,3-Dithian-2-yl)furan has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(1,3-Dithian-2-yl)furan exerts its effects involves its ability to participate in various chemical reactions. The furan ring and dithiane group provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo transformations that are useful in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A similar compound that also features a dithiane group but lacks the furan ring.
2-Furylmethanethiol: Contains a furan ring with a thiol group, offering different reactivity compared to 2-(1,3-Dithian-2-yl)furan.
Uniqueness
This compound is unique due to the combination of the furan ring and the 1,3-dithiane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups .
Propiedades
Número CAS |
67421-75-4 |
|---|---|
Fórmula molecular |
C8H10OS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,8H,2,5-6H2 |
Clave InChI |
CPFCAVHGVHEJQO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


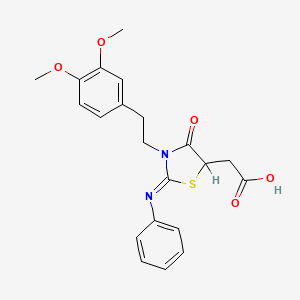
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
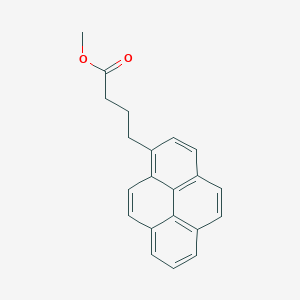
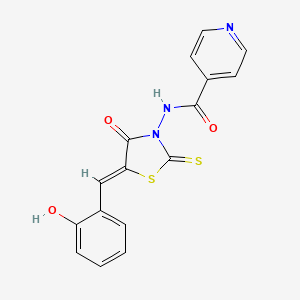
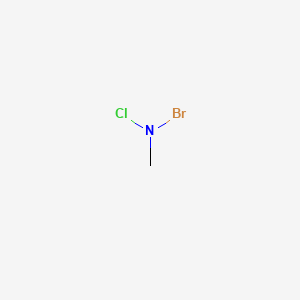
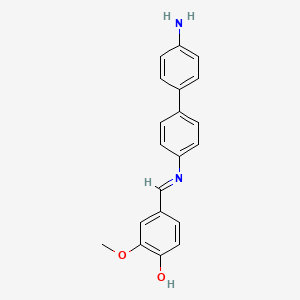
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
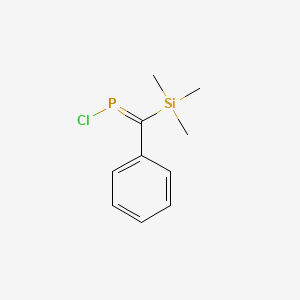

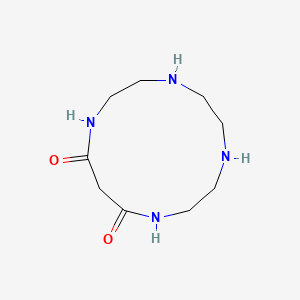

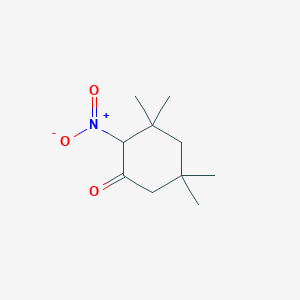
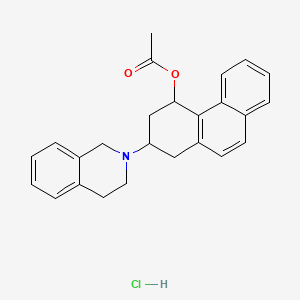
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
